N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a seven-membered thiazepane ring fused with a carboxamide group and a 5-methyl-substituted thiazole moiety. This structure combines conformational flexibility (due to the thiazepane ring) with the electronic and steric effects of the thiazole substituent, which is known to enhance bioactivity in medicinal chemistry applications .
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-6-4-11-10(17-6)13-9(15)7-5-16-3-2-8(14)12-7/h4,7H,2-3,5H2,1H3,(H,12,14)(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYSRDYPSAZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₉H₈N₂O₁S₂
- Molecular Weight : 228.29 g/mol
The structure comprises a thiazole ring fused with a thiazepane moiety, which is significant for its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. The process includes:
- Formation of the thiazole ring.
- Introduction of the carboxamide functional group.
- Cyclization to form the thiazepane structure.
This synthetic pathway allows for variations that can lead to analogs with differing biological profiles.
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiazepane structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-methyl-1,3-thiazol-2-yl) | E. coli | 32 µg/mL |
| N-(5-methyl-1,3-thiazol-2-yl)-5-oxo | S. aureus | 16 µg/mL |
| N-(5-methyl-1,3-thiazol-2-yl) | C. albicans | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced TNF-alpha levels by 50% at a concentration of 10 µM, indicating significant anti-inflammatory potential .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to N-(5-methyl-1,3-thiazol-2-yl)-5-oxo have been shown to inhibit enzymes involved in microbial metabolism.
- Cytokine Modulation : The ability to modulate cytokine production underlines its therapeutic potential in inflammatory conditions.
- Cell Membrane Disruption : The thiazole moiety may interact with lipid membranes, leading to increased permeability and cell death in pathogens.
Future Directions
Further research is needed to fully elucidate the pharmacokinetics and safety profile of this compound. Potential studies could include:
- In Vivo Studies : Evaluating efficacy in animal models of infection and inflammation.
- Structure–Activity Relationship (SAR) Studies : Identifying modifications that enhance biological activity or reduce toxicity.
- Clinical Trials : Testing safety and efficacy in human subjects for potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
